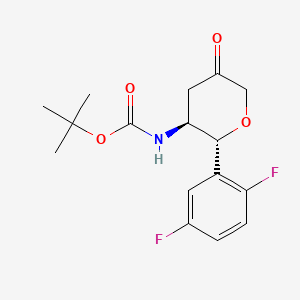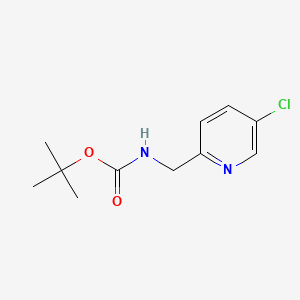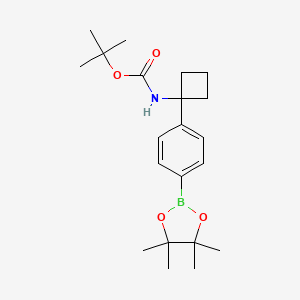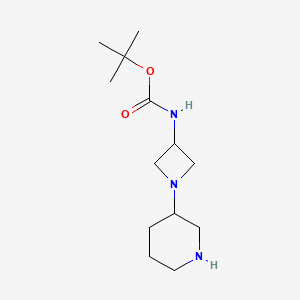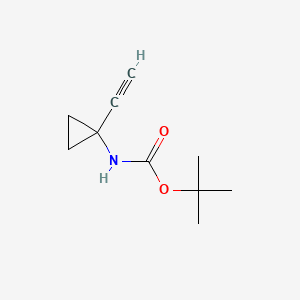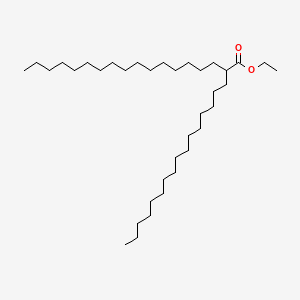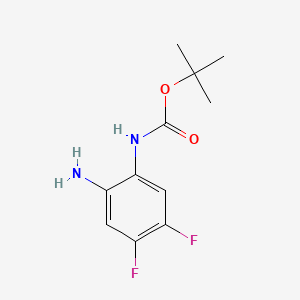
tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate” is a chemical compound with the molecular formula C12H16ClFN2O2. It has a molecular weight of 274.72. It is used for scientific research or industrial applications .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate” consists of a tert-butyl group attached to a hydrazinecarboxylate group, which is further connected to a 5-chloro-2-fluorobenzyl group . The exact 3D structure would require more detailed analysis, possibly using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate” include its molecular weight (274.72) and molecular formula (C12H16ClFN2O2). Other properties such as melting point, boiling point, and density were not found in the sources I accessed .Wissenschaftliche Forschungsanwendungen
Decomposition and Environmental Fate
- Decomposition of Methyl Tert-Butyl Ether (MTBE) : A study discussed the decomposition of MTBE, a related compound, by adding hydrogen in a cold plasma reactor. This process demonstrates the feasibility of using radio frequency plasma reactors for decomposing and converting MTBE into simpler compounds, which may have implications for environmental remediation and the understanding of tert-butyl compounds' behavior in the environment (Hsieh et al., 2011).
Antioxidant Activity
- Synthetic Phenolic Antioxidants : Another study reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, highlighting their wide use and the need for future research to develop novel antioxidants with low toxicity. This research could be relevant for understanding the structural similarities and potential antioxidant applications of tert-butyl compounds (Liu & Mabury, 2020).
Analytical and Bioseparation Methods
- Three-Phase Partitioning : A review on three-phase partitioning as a nonchromatographic bioseparation technology detailed its application for the extraction, separation, and purification of bioactive molecules, including proteins and small molecule organic compounds. Such methodologies could be applicable for purifying tert-butyl compounds or studying their interactions with biological molecules (Yan et al., 2018).
Environmental Contamination and Remediation
- Microbial Degradation of MTBE and TBA : A comprehensive review addressed the microbial degradation of MTBE and tert-butyl alcohol (TBA) in the subsurface, emphasizing the biodegradability under various redox conditions. This information is crucial for environmental scientists working on bioremediation strategies for tert-butyl compound contamination (Schmidt et al., 2004).
Etherification Processes
- Reaction Mechanisms for Glycerol Etherification : This review critically examines various reaction mechanisms for the etherification of glycerol, including the formation of mono, di, and tri tert-butyl glycerol ethers. Understanding these mechanisms can provide insights into chemical synthesis processes involving tert-butyl compounds (Palanychamy et al., 2022).
Eigenschaften
IUPAC Name |
tert-butyl N-[(5-chloro-2-fluorophenyl)methylamino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2O2/c1-12(2,3)18-11(17)16-15-7-8-6-9(13)4-5-10(8)14/h4-6,15H,7H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMHWEOIJZJOEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=C(C=CC(=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


